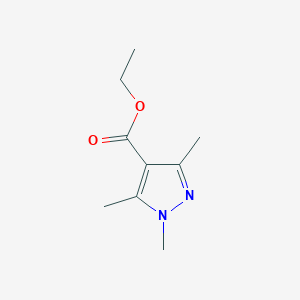

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,3,5-trimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSSAPYUITUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403120 | |

| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56079-16-4 | |

| Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. The core of this synthesis is rooted in the historic Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry.

Discovery and Background

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, was pioneered by German chemist Ludwig Knorr in 1883.[1][2][3] His seminal work involved the condensation of β-ketoesters with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2][4][5] This versatile and robust reaction has become a cornerstone for the synthesis of a vast array of substituted pyrazoles, many of which exhibit significant biological activities and have been developed into therapeutic agents.

The synthesis of this compound follows the principles of the Knorr synthesis, utilizing a β-dicarbonyl compound and a substituted hydrazine as key precursors.

Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 2-acetyl-3-oxobutanoate with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) and absolute ethanol.

-

Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the solution.

-

Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl 2-acetyl-3-oxobutanoate | 1.0 eq |

| Methylhydrazine | 1.1 eq |

| Catalyst | |

| Glacial Acetic Acid | Catalytic amount |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4 - 6 hours |

| Product | |

| Yield | 75-85% (expected) |

| Physical State | Oil or low-melting solid |

| Purification | |

| Method | Column Chromatography |

| Eluent | Hexane/Ethyl Acetate |

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS number 56079-16-4 properties

An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 56079-16-4)

This guide provides a comprehensive overview of this compound, a substituted pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a small molecule with the molecular formula C9H14N2O2.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 56079-16-4 | [2] |

| Molecular Formula | C9H14N2O2 | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Melting Point | 37 °C | [1] |

| Boiling Point | 53-55 °C @ 0.5 Torr | [1] |

| Flash Point | 105.3 °C | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 182.105527694 | [1] |

| Topological Polar Surface Area | 44.1 Ų | [1] |

Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | - Triplet at approximately δ 1.31-1.37 ppm (J = 7.1 Hz, 3H) corresponding to the methyl protons of the ethyl group.[2]- Quartet at approximately δ 4.30-4.44 ppm (J = 7.1 Hz, 2H) from the methylene protons of the ethyl group.[2]- Singlets for the three methyl groups on the pyrazole ring. |

| ¹³C NMR | - Resonances for the ethyl group carbons.- Signals for the three methyl group carbons attached to the pyrazole ring.- Peaks corresponding to the pyrazole ring carbons.- A downfield signal for the carbonyl carbon of the ester. |

| IR Spectroscopy | - A strong absorption band in the range of 1715-1720 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ester.[2]- C-H stretching vibrations for the methyl and methylene groups are expected in the 2870-2980 cm⁻¹ region.[2] |

| Mass Spectrometry | - The molecular ion peak (M+) would be expected at m/z 182. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below.[2]

Experimental Protocols

Representative Synthesis Protocol:

This protocol is a representative example based on general methods for the synthesis of substituted pyrazoles and may require optimization.

-

Formation of the Pyrazole Ring: An appropriate α,β-unsaturated carbonyl compound is reacted with a hydrazine derivative in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization and formation of the pyrazole ring.

-

Methylation: The pyrazole intermediate is then subjected to methylation using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. This step introduces the methyl groups onto the pyrazole ring.

-

Esterification: The resulting pyrazole carboxylic acid is esterified by reacting it with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically heated under reflux, and the product is isolated after workup and purification.

Potential Biological Activities and Applications

The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds.[2] Consequently, this compound is a molecule of interest for its potential therapeutic applications.

Preliminary research and the known properties of similar pyrazole derivatives suggest that this compound may exhibit the following biological activities:

-

Antimicrobial Properties: Compounds with structures similar to this pyrazole derivative have been shown to inhibit bacterial growth.[2]

-

Anti-inflammatory Effects: The pyrazole scaffold is a key component of several anti-inflammatory drugs, and derivatives are often explored for their ability to reduce inflammation.[2]

-

Antioxidant Activity: The presence of multiple methyl groups on the aromatic ring may contribute to its potential to scavenge free radicals.[2]

These potential activities make it a valuable lead compound for the development of new drugs in pharmaceuticals and a potential component in agrochemical formulations.[2]

Experimental Protocols for Biological Evaluation

General Workflow for Biological Screening:

Antimicrobial Activity Assay (Broth Microdilution Method):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

-

The plates are incubated under appropriate conditions (temperature, time).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (COX Inhibition Assay):

-

The ability of the compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is measured using a commercially available assay kit.

-

The compound is incubated with the respective COX enzyme and its substrate (arachidonic acid).

-

The production of prostaglandin E2 (PGE2) is quantified, typically by ELISA.

-

The inhibitory activity is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay):

-

Different concentrations of the test compound are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

The mixture is incubated in the dark for a specified period.

-

The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

-

The antioxidant activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, general precautions for handling laboratory chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting. Seek medical attention in all cases of exposure.

References

Elucidation of the Molecular Structure of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The document details the synthesis and characterization of this pyrazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₄N₂O₂ and a molecular weight of approximately 182.22 g/mol .[1] The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, which is variously substituted with three methyl groups and an ethyl carboxylate group. The specific arrangement of these substituents on the pyrazole ring is confirmed through the spectroscopic techniques detailed below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the pyrazole ring, followed by N-methylation and esterification. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis

A common route to substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, a suitable β-ketoester is reacted with methylhydrazine to form the pyrazole core. Subsequent methylation and esterification steps, if necessary, yield the final product.

-

Step 1: Pyrazole Ring Formation: A solution of an appropriate β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, is treated with methylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization to completion.

-

Step 2: N-Alkylation (if required): If the N1 position of the pyrazole is not already methylated from the choice of hydrazine, an N-alkylation step can be performed using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Step 3: Esterification (if required): If the carboxylic acid is present, it can be converted to the ethyl ester by refluxing in ethanol with a catalytic amount of strong acid, such as sulfuric acid.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

A small amount of the purified liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Summary: IR Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| C=O Stretch (Ester) | 1715-1720 | Strong | α,β-unsaturated ester |

| C-H Stretch (Methyl/Methylene) | 2870-2980 | Medium | Alkyl groups |

The strong absorption band in the region of 1715-1720 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated ester, consistent with the ester group being attached to the pyrazole ring.[1] The bands in the 2870-2980 cm⁻¹ range are indicative of the C-H stretching vibrations of the methyl and ethyl groups.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Summary: ¹H NMR Spectroscopy

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.31-1.37 | Triplet | 3H | 7.1 | -OCH₂CH ₃ |

| 2.25 (estimated) | Singlet | 3H | - | C3-CH ₃ |

| 2.45 (estimated) | Singlet | 3H | - | C5-CH ₃ |

| 3.75 (estimated) | Singlet | 3H | - | N1-CH ₃ |

| 4.30-4.44 | Quartet | 2H | 7.1 | -OCH ₂CH₃ |

The ¹H NMR spectrum clearly shows the signals for the ethyl group of the ester, with a characteristic triplet for the methyl protons and a quartet for the methylene protons.[1] The singlets for the three methyl groups on the pyrazole ring confirm their presence and their distinct chemical environments.

Data Summary: ¹³C NMR Spectroscopy (Estimated)

| Chemical Shift (δ ppm) | Assignment |

| ~10-15 | C3-C H₃, C5-C H₃ |

| ~14 | -OCH₂C H₃ |

| ~35-40 | N1-C H₃ |

| ~60 | -OC H₂CH₃ |

| ~110 | C4 |

| ~140 | C5 |

| ~150 | C3 |

| ~165 | C =O (Ester) |

The expected ¹³C NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester is expected to be the most downfield signal. The three methyl carbons attached to the pyrazole ring would appear at the higher field region of the spectrum.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.

Data Summary: Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | Molecular Ion [M]⁺ |

| 137 | High (Base Peak) | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |

The mass spectrum shows a molecular ion peak at m/z 182, which corresponds to the molecular weight of this compound.[1] The base peak at m/z 137 results from the characteristic loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters.[1]

Workflow for Structural Elucidation

The logical process for elucidating the structure of this compound is a systematic integration of data from various analytical techniques.

Caption: Workflow for the structural elucidation of the target molecule.

Conclusion

The collective evidence from IR, ¹H NMR, and Mass Spectrometry, combined with knowledge of synthetic pathways for pyrazole derivatives, unequivocally confirms the structure of the synthesized compound as this compound. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic molecules, which is crucial for advancing research in medicinal and agricultural chemistry.

References

Spectroscopic Data of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The information presented herein is intended to assist researchers in the identification, characterization, and development of novel pyrazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Data

The proton NMR spectrum reveals the characteristic signals corresponding to the ethyl and methyl groups attached to the pyrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 1.31-1.37 | Triplet | 3H | -CH₂CH₃ | 7.1 |

| 4.30-4.44 | Quartet | 2H | -CH₂ CH₃ | 7.1 |

| Predicted ~2.3-2.5 | Singlet | 3H | 3-CH₃ or 5-CH₃ | - |

| Predicted ~2.3-2.5 | Singlet | 3H | 3-CH₃ or 5-CH₃ | - |

| Predicted ~3.7-3.9 | Singlet | 3H | 1-N-CH₃ | - |

Note: Predicted chemical shifts for the methyl groups on the pyrazole ring are based on typical values for similar substituted pyrazole structures.

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted ~164 | C=O (ester) |

| Predicted ~148 | C-3 or C-5 |

| Predicted ~140 | C-3 or C-5 |

| Predicted ~110 | C-4 |

| Predicted ~60 | -CH₂ CH₃ |

| Predicted ~35 | 1-N-CH₃ |

| Predicted ~14 | -CH₂CH₃ |

| Predicted ~12 | 3-CH₃ or 5-CH₃ |

| Predicted ~10 | 3-CH₃ or 5-CH₃ |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1715-1720 | Strong | C=O stretch (α,β-unsaturated ester)[1] |

| 2870-2980 | Medium | C-H stretch (methyl and methylene groups)[1] |

Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 182 | Molecular ion peak [M]⁺ |

Note: The molecular formula of this compound is C₉H₁₄N₂O₂, corresponding to a molecular weight of 182.22 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to mass analysis.

EI-MS Parameters (Typical):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate physical and chemical properties

An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrazole derivative with the chemical formula C₉H₁₄N₂O₂.[1] The core structure consists of a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds, known for exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[1] This compound is distinguished by methyl groups at positions 1, 3, and 5 of the pyrazole ring and an ethyl ester group at position 4. These substitutions influence its physicochemical properties, such as hydrophobicity and reactivity, making it a molecule of interest in medicinal chemistry and as a building block for more complex organic synthesis.[1]

This document provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound, along with a representative synthesis protocol.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 56079-16-4 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 37 °C | [2] |

| Boiling Point | 53-55 °C @ 0.5 Torr | [2] |

| Flash Point | 105.3 °C | [2] |

| Topological Polar Surface Area | 44.1 Ų | [2] |

| XLogP3 | 1.3 | [2] |

Chemical Identifiers

For unambiguous identification, various chemical identifiers are provided in Table 2.

| Identifier Type | Identifier | Reference |

| IUPAC Name | ethyl 1,3,5-trimethylpyrazole-4-carboxylate | [1] |

| SMILES | CCOC(=O)C1=C(N(N=C1C)C)C | [1] |

| InChI | InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | [1] |

| InChI Key | FNZSSAPYUITUIX-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals confirming the molecular structure.[1]

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Reference |

| Ethyl (-O-CH₂-CH₃ ) | 1.31-1.37 | Triplet | 7.1 Hz | [1] |

| Ethyl (-O-CH₂ -CH₃) | 4.30-4.44 | Quartet | 7.1 Hz | [1] |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups.[1]

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O (Ester) | 1715-1720 | Strong, α,β-unsaturated ester stretch | [1] |

| C-H (Alkyl) | 2870-2980 | Methyl and methylene stretching | [1] |

Mass Spectrometry

Electron Impact (EI) mass spectrometry reveals characteristic fragmentation patterns.[1]

| m/z | Interpretation | Relative Intensity | Reference |

| 182 | Molecular Ion [M]⁺ | Moderate | [1] |

| 137 | [M - OC₂H₅]⁺ | Base Peak | [1] |

Chemical Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound generally involves a multi-step process that includes the formation of the pyrazole ring, subsequent methylation, and a final esterification step.[1] A common approach is the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the heterocyclic core.[1]

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Representative Synthesis

The following is a generalized experimental protocol for the synthesis of pyrazole derivatives, which can be adapted for this compound.

-

Pyrazole Ring Formation: An appropriately substituted α,β-unsaturated carbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A substituted hydrazine (e.g., methylhydrazine, 1.1 eq) is added dropwise to the solution, often under cooling. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole intermediate.

-

Esterification: The pyrazole carboxylic acid intermediate (1.0 eq) is dissolved in excess ethanol, which acts as both solvent and reactant. A catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for 4-8 hours.

-

Final Purification: After cooling, the excess ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield the final product, this compound.[4]

Chemical Reactivity

The reactivity of the molecule is primarily dictated by the ester group and the aromatic pyrazole ring.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Pyrazole Ring Stability: The pyrazole ring is aromatic and generally stable, but can undergo electrophilic substitution reactions under specific conditions, although the ring is already fully substituted in this case.[1]

Applications and Biological Relevance

While research is preliminary, the structural motifs within this compound suggest potential applications in several fields.[1] The pyrazole core is a well-established pharmacophore, and the specific substitutions on this compound modulate its properties for potential therapeutic or agricultural uses.[1]

Caption: Relationship between structure and potential applications.

-

Pharmaceuticals: Due to its potential biological activities, including antimicrobial and anti-inflammatory effects, it may serve as a lead compound for the development of new drugs.[1]

-

Agrochemicals: The potential antimicrobial properties could be leveraged in agricultural formulations for crop protection.[1]

-

Chemical Intermediates: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.[1]

Conclusion

This compound is a well-defined chemical entity with established physicochemical and spectral properties. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the pyrazole core, combined with specific alkyl and ester substitutions, makes it a compound of significant interest for further investigation in drug discovery, agrochemical research, and as a synthetic intermediate. The data presented in this guide serves as a foundational resource for researchers working with this molecule.

References

Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the methodologies used to evaluate the solubility and stability of the novel pyrazole derivative, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. While this compound shows potential, a lack of public data necessitates a framework for its assessment. This document serves as a comprehensive template for such an evaluation, offering detailed experimental protocols and illustrative data to guide researchers in their early-stage development programs.[1][2][3] The principles and procedures outlined herein are grounded in established pharmaceutical testing guidelines and are broadly applicable to other small molecule drug candidates.[1][4][5]

Physicochemical Properties of this compound

This compound is a small molecule with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The pyrazole core is a key feature in many biologically active compounds, and the ethyl ester and methyl substitutions on the ring are expected to influence its solubility, lipophilicity, and metabolic stability. A foundational understanding of these properties is critical for formulation development and predicting in vivo behavior.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[6][7] Poor aqueous solubility can be a major hurdle in drug development, leading to challenges in formulation and absorption.[7][8] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[9][10]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[11][12][13]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[12]

-

Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering from any precipitate formed.[6][10] The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][14][15]

Protocol:

-

Addition of Excess Compound: An excess amount of solid this compound is added to vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[15]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]

Illustrative Solubility Data

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.

Table 1: Kinetic and Thermodynamic Solubility of this compound

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | 45 | 247 |

| Thermodynamic | Water | 25 | 30 | 165 |

| Thermodynamic | 0.1 M HCl (pH 1.2) | 37 | 55 | 302 |

| Thermodynamic | Acetate Buffer (pH 4.5) | 37 | 35 | 192 |

| Thermodynamic | Phosphate Buffer (pH 7.4) | 37 | 28 | 154 |

| Thermodynamic | FaSSIF | 37 | 40 | 220 |

| Thermodynamic | FeSSIF | 37 | 50 | 274 |

Stability Assessment

Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[17][18] Forced degradation studies and accelerated stability studies are key components of this assessment, guided by the International Council for Harmonisation (ICH) guidelines.[1][4][5][19]

Experimental Protocols for Stability Studies

Forced degradation studies are designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2][4][20] The compound is subjected to conditions more severe than those used in accelerated stability studies.[1]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound stored at 80°C for 48 hours.[21]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

-

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Accelerated stability studies are conducted to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[5][22]

Protocol:

-

Sample Storage: Store solid samples of this compound in controlled environment chambers under the following conditions as per ICH Q1A(R2) guidelines:[5][19]

-

40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).[19]

-

Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Illustrative Stability Data

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values for this compound.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24 h | 85.2 | 10.5 (Hydrolysis Product) | Not Detected |

| 0.1 M NaOH, 60°C | 24 h | 78.9 | 15.8 (Hydrolysis Product) | 2.1 |

| 3% H₂O₂, RT | 24 h | 92.5 | 4.3 (Oxidation Product) | Not Detected |

| Thermal (80°C, solid) | 48 h | 98.1 | 1.2 | Not Detected |

| Photolytic (ICH Q1B) | - | 96.7 | 2.5 | Not Detected |

Table 3: Accelerated Stability of this compound (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 1 | No change | 99.5 | 0.35 |

| 3 | No change | 98.9 | 0.85 |

| 6 | No change | 98.2 | 1.50 |

Visualization of Experimental Workflows

Diagram of the Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Assay.

Diagram of the Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and accelerated stability studies, offer a clear roadmap for researchers. The illustrative data presented in the tables, while hypothetical, provide a realistic expectation of the outcomes of such studies. By adhering to these standardized methodologies, drug development professionals can generate the robust data necessary to make informed decisions, optimize formulations, and ensure the quality and safety of new pharmaceutical candidates.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. [PDF] Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rheolution.com [rheolution.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. evotec.com [evotec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. pharmastate.academy [pharmastate.academy]

- 19. database.ich.org [database.ich.org]

- 20. biopharminternational.com [biopharminternational.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. alfa-chemclinix.com [alfa-chemclinix.com]

An In-depth Technical Guide on the Analysis of Pyrazole Carboxylate Crystal Structures for Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point for researchers, scientists, and drug development professionals. The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the analytical aspects of pyrazole carboxylates, using a representative example to illustrate the process, given the absence of publicly available crystal structure data for ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate as of the latest literature search.

General Information on this compound

While specific crystal structure data is not available, fundamental chemical information for this compound has been compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C9H14N2O2[1] |

| Molecular Weight | 182.22 g/mol [1][2] |

| CAS Number | 56079-16-4[3] |

| Synonyms | This compound[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this experimental technique.

-

Crystal Growth : High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Crystal Structure Analysis: A Case Study of a Substituted Pyrazole Carboxylate

In the absence of data for this compound, we will examine the crystal structure of a closely related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, to illustrate the type of information that can be obtained.[4]

Crystallographic Data Summary

The following table summarizes the crystallographic data for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[4]

| Parameter | Value |

| Crystal System | Not specified |

| Space Group | Not specified |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| α (°) | Not specified |

| β (°) | Not specified |

| γ (°) | Not specified |

| Volume (ų) | Not specified |

| Z | Not specified |

| R-factor (%) | Not specified |

Note: Specific unit cell parameters were not provided in the search result summary. A full crystallographic information file (CIF) would contain this detailed data.

Key Structural Features

-

Molecular Geometry : The bond lengths and angles within the N-phenylpyrazole core are comparable to those in similar pyrazole ligands.[4]

-

Conformation : The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter. In the case of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, this angle is 49.26(6)°.[4] This angle can vary significantly in different N-phenylpyrazole derivatives.[4] The ethyl carboxylate group is nearly planar.[4]

-

Intermolecular Interactions : The crystal packing is stabilized by various non-covalent interactions. In this example, C–H···O hydrogen bonds lead to the formation of inversion-related molecular dimers.[4] The structure is further stabilized by other weak C–H···O interactions and π···π stacking between neighboring phenyl rings.[4] Understanding these interactions is crucial for predicting crystal packing and physical properties.

Synthesis of Pyrazole Carboxylates

The synthesis of pyrazole carboxylates can be achieved through various routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Example Synthesis: Ethyl 1H-pyrazole-4-carboxylate

A general procedure for the synthesis of ethyl 1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine.[5]

-

Ethyl 2-formyl-3-oxopropanoate is dissolved in ethanol under ice bath cooling.[5]

-

Hydrazine is slowly added to the solution.[5]

-

The reaction mixture is stirred at room temperature.[5]

-

Ethanol is removed by vacuum distillation.[5]

-

The residue is purified by silica gel column chromatography to yield the final product.[5]

Visualizations

Experimental Workflow for Crystal Structure Analysis

References

- 1. echemi.com [echemi.com]

- 2. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:56079-16-4 | this compound | Chemsrc [chemsrc.com]

- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Investigation of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document outlines the key computational methodologies, theoretical data, and potential experimental workflows relevant to the characterization and evaluation of this compound for drug discovery applications.

Synthesis and Spectroscopic Characterization

The synthesis of substituted pyrazole carboxylates is well-established. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative.[4][5] For this compound (CAS No. 56079-16-4), a plausible synthetic route is the reaction of ethyl 2,4-dimethyl-3-oxopentanoate with methylhydrazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2,4-dimethyl-3-oxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

-

Condensation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

-

Final Product: Purify the crude compound by column chromatography on silica gel to obtain the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would confirm the presence of the ethyl ester protons (a triplet and a quartet), and three distinct singlet signals for the three methyl groups attached to the pyrazole ring.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a strong absorption around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (C₉H₁₄N₂O₂: 182.22 g/mol ).[6]

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the molecular properties of compounds, guiding drug design and development. Density Functional Theory (DFT) is a powerful tool for studying electronic structure, geometry, and vibrational frequencies.[7] Molecular docking simulations help predict the binding affinity and interaction modes of a ligand with a biological target.[2][8]

Computational Workflow

The theoretical investigation follows a structured workflow, beginning with geometry optimization and culminating in the analysis of molecular interactions.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Drawing: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial structure is optimized using DFT with a common functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p), to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to determine the electronic energy gap, which relates to the molecule's reactivity and stability.

Protocol: Molecular Docking

-

Target Selection: A relevant protein target is chosen based on the hypothesized biological activity. Given the known antimicrobial activity of pyrazoles, a bacterial enzyme such as DNA gyrase or topoisomerase IV could be selected.[7][9]

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The DFT-optimized structure of the pyrazole compound is used. Torsional bonds are defined to allow for conformational flexibility during docking.

-

Grid Generation: A grid box is defined around the active site of the protein target.

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore possible binding poses of the ligand within the protein's active site.

-

Analysis: The results are analyzed to identify the pose with the lowest binding energy and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Molecular Properties and Data

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are representative, based on published data for structurally similar pyrazole derivatives.[4][5]

Table 1: Predicted Geometrical Parameters (Optimized with B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.36 Å |

| N2-C3 | 1.37 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.39 Å | |

| C5-N1 | 1.34 Å | |

| C4-C(O) | 1.45 Å | |

| C(O)=O | 1.21 Å | |

| Bond Angles (°) | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 106.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 104.5° | |

| C4-C5-N1 | 106.0° | |

| C3-C4-C(O) | 128.0° | |

| O=C-O(Et) | 124.0° |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted (cm⁻¹) |

| C-H stretch (Aromatic) | 3100 - 3150 |

| C-H stretch (Aliphatic) | 2950 - 3000 |

| C=O stretch (Ester) | 1715 |

| C=N stretch (Ring) | 1580 |

| C-N stretch (Ring) | 1450 |

| C-O stretch (Ester) | 1250 |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Table 4: Hypothetical Molecular Docking Results against S. aureus Topoisomerase IV

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.2 | ASP-83, SER-80 | Hydrogen Bond |

| ILE-105, PRO-110 | Hydrophobic Interaction |

Potential Biological Signaling Pathway

Based on the docking results with a topoisomerase enzyme, a potential mechanism of action for the antimicrobial activity of this compound can be proposed. By inhibiting topoisomerase IV, the compound would interfere with DNA replication and segregation in bacteria, ultimately leading to cell death.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific comprehensive screening data for this exact molecule is limited in publicly available literature, this document extrapolates from the extensive research on structurally related pyrazole derivatives to outline potential therapeutic applications, detailed experimental protocols for screening, and insights into the underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for initiating and guiding research into the biological evaluation of this compound and its analogues.

The pyrazole scaffold is a core component of numerous FDA-approved drugs, highlighting its therapeutic potential.[1] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[2][3] The specific substitutions on the pyrazole ring, such as the ethyl ester and methyl groups in this compound, are expected to modulate its biological profile.

Potential Biological Activities and Screening Strategy

Based on the activities of related pyrazole compounds, this compound is a candidate for screening in the following therapeutic areas:

-

Anticancer Activity: Pyrazole derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562).[2][4][5]

-

Antimicrobial Activity: The pyrazole nucleus is associated with antibacterial and antifungal properties. Screening against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) is warranted.[6][7]

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, including the well-known drug celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

The following workflow outlines a general strategy for the biological activity screening of a novel pyrazole derivative like this compound.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[2][3][10]

Data Presentation: In Vitro Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-Chalcone Hybrid (8g) | HeLa (Cervical) | 2.41 | Doxorubicin | - |

| Pyrazole-Chalcone Hybrid (8g) | HCT-116 (Colon) | 2.41 | Doxorubicin | 5.23 |

| Pyrazole-Chalcone Hybrid (8g) | RPMI-8226 (Myeloma) | 3.34 | Doxorubicin | - |

| Pyrazole-Chalcone Hybrid (8g) | MCF-7 (Breast) | 28.93 | Doxorubicin | 4.17 |

| 1,3,4-Triarylpyrazole (55) | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 |

| 1,3,4-Triarylpyrazole (55) | A549 (Lung) | 26.40 | Doxorubicin | 48.8 |

| Indole-Pyrazole Hybrid (33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7-64.8 |

| Indole-Pyrazole Hybrid (34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7-64.8 |

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7 (Breast) | 0.2-3.4 | - | - |

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HepG2 (Liver) | 0.2-3.4 | - | - |

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 (Colon) | 0.2-3.4 | - | - |

| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74-82.49 | Doxorubicin | 5.23 |

| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98-92.62 | Doxorubicin | 4.17 |

Note: The table presents a selection of data from various sources to illustrate the range of activities.[2][4][11][12] Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways in Cancer

Antimicrobial Activity

Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[6][13] Their mechanism of action can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[1][6]

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| Naphthyl-substituted pyrazole-hydrazone (6) | S. aureus | 0.78-1.56 | - | - |

| Naphthyl-substituted pyrazole-hydrazone (6) | A. baumannii | 0.78-1.56 | - | - |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1-8 | Moxifloxacin | - |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 | Moxifloxacin | 2 |

| Thiazolo-pyrazole derivative (17) | MRSA | 4 | - | - |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 (MBC) | Ciprofloxacin | - |

| Quinoline-substituted pyrazole (19) | S. aureus, S. epidermidis, B. subtilis | 0.12-0.98 | - | - |

| Pyrazole-thiazole hybrid | ΔTolC E. coli | 0.037 | Erythromycin, Levofloxacin | - |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data is compiled from various sources and should be interpreted in the context of each study.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as selective inhibitors of COX-2, an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.[8][9] Some pyrazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX).[8]

Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound Class | Assay | IC50 (µM) / % Inhibition | Standard Drug | IC50 (µM) / % Inhibition |

| Pyrazolyl Thiazolone (2) | COX-2 Inhibition | 0.09-0.14 | Celecoxib | - |

| Pyrazolyl Thiazolone (2) | 15-LOX Inhibition | 1.96-3.52 | - | - |

| Pyrazole Derivative (2a) | COX-2 Inhibition | 0.01987 | Celecoxib | - |

| Pyrazole Derivative (3b) | COX-2 Inhibition | 0.03943 | Celecoxib | - |

| Pyrazole Derivative (5e) | COX-2 Inhibition | 0.03914 | Celecoxib | - |

| Pyrazole Derivative | Carrageenan-induced paw edema | Potent activity | Indomethacin | - |

Note: Data is illustrative and sourced from multiple studies.[9][14][15]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model to evaluate the anti-inflammatory activity of a compound.

-

Animal Model: Use adult rats or mice.

-

Compound Administration: Administer the test compound (e.g., this compound) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation

Conclusion

This compound, as a representative of the versatile pyrazole class, holds significant promise for the development of new therapeutic agents. This guide provides a framework for its systematic biological evaluation, drawing upon the wealth of existing knowledge on related compounds. The outlined experimental protocols and potential mechanisms of action offer a solid starting point for researchers to explore its anticancer, antimicrobial, and anti-inflammatory potential. Further investigation into the structure-activity relationships of this and other novel pyrazole derivatives will be crucial in advancing the discovery of new and effective drugs.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. meddocsonline.org [meddocsonline.org]

- 14. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory properties[1][2][3][4]. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural features suggest several potential biological targets and signaling pathways for investigation. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, from initial target identification to in-depth pathway analysis.

The core structure, featuring a substituted pyrazole ring, suggests potential interactions with various enzymes and receptors. The ester functionality may influence its pharmacokinetic properties and potential prodrug capabilities[1]. The trimethyl substitution pattern will affect its lipophilicity and steric interactions within binding pockets[1]. Based on the activities of structurally related pyrazole-carboxylate derivatives, promising avenues for investigation include its potential as an inhibitor of enzymes such as carbonic anhydrases, cholinesterases, or oxidoreductases[5][6][7].

This document outlines a systematic approach to investigate these possibilities, presenting detailed experimental protocols, hypothetical data for illustrative purposes, and visual workflows to guide the research process.

Section 1: Target Identification and Initial Screening

The first step in elucidating the mechanism of action is to identify potential molecular targets. A broad-based screening approach is recommended to narrow down the possibilities.

Broad-Panel Kinase and Phosphatase Screening

Given that many small molecule drugs target kinases and phosphatases, a broad-panel screening assay is a logical starting point.

Experimental Protocol: Kinase/Phosphatase Profiling

-

Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM. Prepare serial dilutions to be used in the assays.

-

Assay Platform: Utilize a commercially available kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified enzymes.

-

Assay Principle: The assays are typically based on measuring the consumption of ATP (for kinases) or the generation of a detectable product (for phosphatases), often using fluorescence or luminescence-based readouts.

-

Execution: The compound is incubated with each purified enzyme in the presence of its specific substrate and cofactors.

-

Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 10 µM) is calculated relative to a vehicle control (DMSO). Hits are typically defined as compounds causing >50% inhibition.

Hypothetical Data Presentation

| Target Class | Specific Enzyme | % Inhibition at 10 µM (Hypothetical) |

| Serine/Threonine Kinase | Cyclin-Dependent Kinase 2 (CDK2) | 85% |

| Serine/Threonine Kinase | Glycogen Synthase Kinase 3β (GSK3β) | 72% |

| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | 15% |

| Phosphatase | Protein Phosphatase 2A (PP2A) | 5% |

Enzyme Inhibition Assays Based on Structural Analogs

Based on literature for similar pyrazole-carboxylate derivatives, direct enzymatic assays against specific enzyme families are warranted.

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

-

Enzyme and Substrate: Purify human carbonic anhydrase I and II (hCA I and hCA II) from erythrocytes[6][8]. Use p-nitrophenyl acetate as the substrate.

-

Assay Procedure:

-

Add 100 µL of Tris-SO4 buffer (pH 7.4) to a 96-well plate.

-

Add 20 µL of various concentrations of the test compound (dissolved in DMSO).

-

Add 20 µL of purified hCA I or hCA II solution.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.

-

Measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis: Calculate the initial rate of reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Use Lineweaver-Burk or Dixon plots to determine the type of inhibition[6].

Hypothetical Data Presentation

| Compound | Target Enzyme | IC50 (µM) (Hypothetical) | Inhibition Type (Hypothetical) |

| This compound | hCA I | 25.3 | Competitive |

| This compound | hCA II | 8.9 | Competitive |

| Acetazolamide (Control) | hCA I | 0.95 | Competitive |

| Acetazolamide (Control) | hCA II | 0.012 | Competitive |

Section 2: Elucidation of Cellular Signaling Pathways

Once a primary target or a set of targets is identified, the next step is to understand how the compound affects cellular signaling pathways. Assuming, based on our hypothetical kinase screen, that CDK2 is a primary target, we would investigate its impact on the cell cycle.

Cell Cycle Analysis

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Culture: Culture a relevant cancer cell line (e.g., U937 cells[9]) in appropriate media.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for 24 or 48 hours.

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-